

physical and chemical properties of Desmethyl Erlotinib

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Compound of Interest

Compound Name: Desmethyl Erlotinib

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Desmethyl Erlotinib: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Desmethyl Erlotinib, also known as OSI-420, is the principal active metabolite of Erlotinib, a potent epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor used in the treatment of various cancers. This document provides an in-depth technical overview of the physical and chemical properties of **Desmethyl Erlotinib**, its role in EGFR signaling pathways, and detailed experimental protocols for its synthesis and analysis. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development.

Physicochemical Properties

Desmethyl Erlotinib is a quinazoline derivative with a chemical structure closely related to its parent compound, Erlotinib. The key physical and chemical properties are summarized in the tables below.

Chemical Identity

Property	Value
IUPAC Name	2-[[4-[(3-ethynylphenyl)amino]-7-(2-methoxyethoxy)-6-quinazolinyl]oxy]-ethanol[1]
Synonyms	OSI-420, CP-473,420, O-Desmethyl Erlotinib[1]
Chemical Formula	C ₂₁ H ₂₁ N ₃ O ₄ [1]
Molecular Weight	379.41 g/mol [2]
CAS Number	183321-86-0[1]

Physical Properties

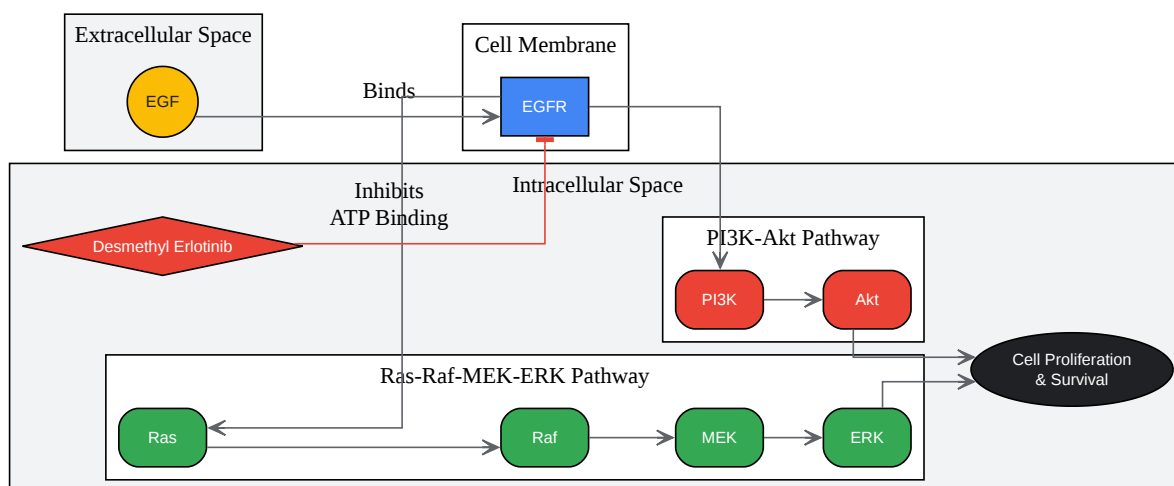
Property	Value
Appearance	White to off-white solid
Melting Point	Transition: 81-97°C, Melting: 140-142°C
Boiling Point	Data not available (likely decomposes at high temperatures)
Solubility	DMSO: ≥ 125 mg/mL DMF: 50 mg/mL Ethanol: 0.25 mg/mL Water: Insoluble DMF:PBS (pH 7.2) (1:9): 0.1 mg/mL
pKa (Predicted)	Basic pKa: ~5.5 (due to the quinazoline nitrogen) Acidic pKa: ~10.0 (due to the hydroxyl group)
logP (Predicted)	~3.5

Mechanism of Action and Signaling Pathway

Desmethyl Erlotinib is an active metabolite of Erlotinib and is equipotent in its primary pharmacological action: the inhibition of the EGFR tyrosine kinase. EGFR is a transmembrane receptor that, upon activation by ligands such as epidermal growth factor (EGF), undergoes dimerization and autophosphorylation of its intracellular tyrosine kinase domain. This phosphorylation event triggers a cascade of downstream signaling pathways, including the

Ras/Raf/MEK/ERK and PI3K/Akt pathways, which are crucial for cell proliferation, survival, and differentiation. In many cancer cells, EGFR is overexpressed or mutated, leading to uncontrolled cell growth.

Desmethyl Erlotinib, like Erlotinib, competitively and reversibly binds to the ATP-binding pocket of the EGFR tyrosine kinase domain, preventing its autophosphorylation and subsequent activation of downstream signaling. This blockade of EGFR signaling ultimately leads to cell cycle arrest and apoptosis in cancer cells that are dependent on this pathway.



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Caption: EGFR signaling pathway and inhibition by **Desmethyl Erlotinib**.

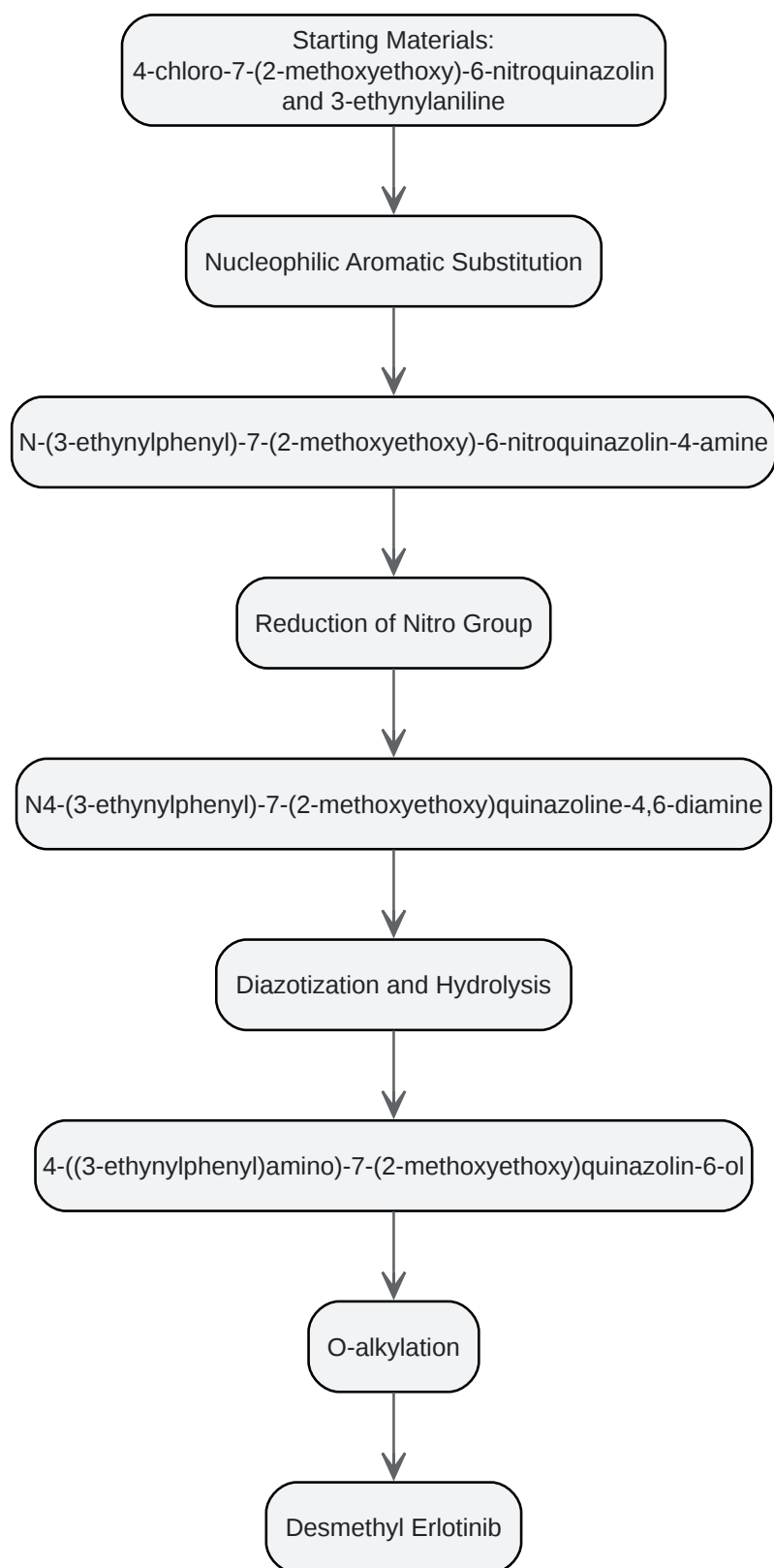
Experimental Protocols

Proposed Synthesis of Desmethyl Erlotinib

The synthesis of **Desmethyl Erlotinib** can be approached via a multi-step process starting from commercially available precursors. The following protocol is a proposed route based on

established synthetic methodologies for Erlotinib and related quinazoline derivatives.

Workflow for the Proposed Synthesis of **Desmethyl Erlotinib**:



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Caption: Proposed synthetic workflow for **Desmethyl Erlotinib**.

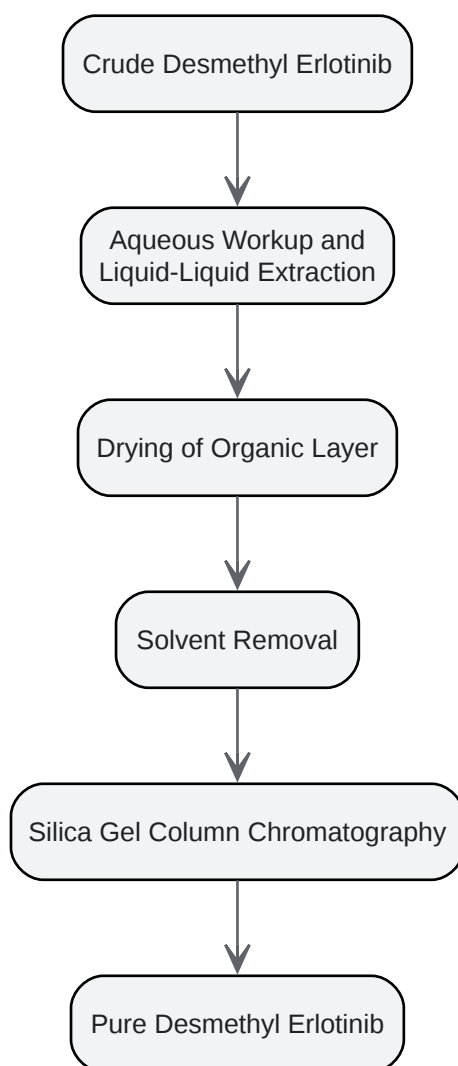
Detailed Methodology:

- Step 1: Nucleophilic Aromatic Substitution. 4-chloro-7-(2-methoxyethoxy)-6-nitroquinazoline is reacted with 3-ethynylaniline in a suitable solvent such as isopropanol at elevated temperatures to yield N-(3-ethynylphenyl)-7-(2-methoxyethoxy)-6-nitroquinazolin-4-amine.
- Step 2: Reduction of the Nitro Group. The nitro group of the intermediate from Step 1 is reduced to an amine using a standard reducing agent, such as iron powder in the presence of ammonium chloride in an ethanol/water mixture, to afford N4-(3-ethynylphenyl)-7-(2-methoxyethoxy)quinazoline-4,6-diamine.
- Step 3: Diazotization and Hydrolysis. The amino group at the 6-position is converted to a hydroxyl group via a diazotization reaction with sodium nitrite in an acidic medium, followed by hydrolysis of the diazonium salt. This step yields 4-((3-ethynylphenyl)amino)-7-(2-methoxyethoxy)quinazolin-6-ol.
- Step 4: O-alkylation. The hydroxyl group is then alkylated using 2-chloroethanol in the presence of a base like potassium carbonate in a polar aprotic solvent such as dimethylformamide (DMF) to yield the final product, **Desmethyl Erlotinib**.

Purification Protocol

Purification of the crude **Desmethyl Erlotinib** is crucial to remove unreacted starting materials, by-products, and other impurities. A combination of extraction and chromatographic techniques is typically employed.

Workflow for the Purification of **Desmethyl Erlotinib**:



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Caption: General purification workflow for **Desmethyl Erlotinib**.

Detailed Methodology:

- **Aqueous Workup and Extraction:** The reaction mixture containing crude **Desmethyl Erlotinib** is first quenched with water and then extracted with a suitable organic solvent, such as ethyl acetate or dichloromethane. The organic layers are combined.
- **Drying and Concentration:** The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude solid.

- **Column Chromatography:** The crude product is purified by flash column chromatography on silica gel. A gradient elution system, for example, starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate or methanol, is used to separate the desired product from impurities.
- **Crystallization (Optional):** For obtaining highly pure material, the product obtained from column chromatography can be further purified by crystallization from a suitable solvent system.

Analytical Characterization

The identity and purity of the synthesized **Desmethyl Erlotinib** should be confirmed using various analytical techniques.

Methodology for Analytical Characterization:

- **High-Performance Liquid Chromatography (HPLC):** A reverse-phase HPLC method can be used to determine the purity of the final compound. A typical method would involve a C18 column with a mobile phase consisting of a mixture of acetonitrile and water (with or without a modifier like formic acid or trifluoroacetic acid) in an isocratic or gradient elution mode. Detection is typically performed using a UV detector at a wavelength where the compound has maximum absorbance (e.g., ~335 nm).
- **Mass Spectrometry (MS):** Electrospray ionization mass spectrometry (ESI-MS) can be used to confirm the molecular weight of the compound. The expected $[M+H]^+$ ion for **Desmethyl Erlotinib** is at m/z 379.41.
- **Nuclear Magnetic Resonance (NMR) Spectroscopy:** 1H and ^{13}C NMR spectroscopy are essential for confirming the chemical structure of **Desmethyl Erlotinib**. The spectra should be consistent with the expected structure, showing characteristic peaks for the aromatic, ethynyl, and alkoxy protons and carbons.

Conclusion

This technical guide provides a comprehensive overview of the core physical and chemical properties of **Desmethyl Erlotinib**, its mechanism of action as an EGFR inhibitor, and detailed experimental protocols for its synthesis, purification, and analysis. The information presented is

intended to be a valuable resource for scientists and researchers in the field of oncology drug discovery and development, facilitating further investigation and application of this important molecule.

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